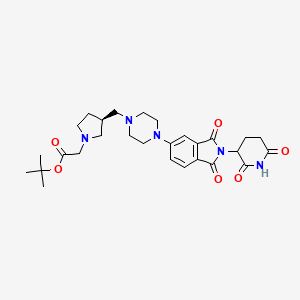![molecular formula C22H20NO6- B12368641 D-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 4-(2-propen-1-yl) ester](/img/structure/B12368641.png)
D-Aspartic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-, 4-(2-propen-1-yl) ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-d-asp(oall)-oh typically involves the protection of the amino group of aspartic acid with the Fmoc group. This is followed by the esterification of the carboxyl group with an allyl group. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the protection and esterification reactions .
Industrial Production Methods
In industrial settings, the production of Fmoc-d-asp(oall)-oh is carried out using large-scale reactors and automated systems to ensure high yield and purity. The process involves multiple steps, including the purification of intermediates and the final product using techniques such as crystallization and chromatography .
化学反応の分析
Types of Reactions
Fmoc-d-asp(oall)-oh undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The allyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in the reactions involving Fmoc-d-asp(oall)-oh include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as lithium aluminum hydride and sodium borohydride.
Substitution reagents: Such as alkyl halides and acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted compounds .
科学的研究の応用
Fmoc-d-asp(oall)-oh has a wide range of applications in scientific research, including:
Chemistry: It is used in the synthesis of peptides and other complex molecules.
Biology: The compound is used in the study of protein-protein interactions and enzyme mechanisms.
Medicine: It is used in the development of peptide-based drugs and therapeutic agents.
Industry: The compound is used in the production of various biochemical products .
作用機序
The mechanism of action of Fmoc-d-asp(oall)-oh involves the protection of the amino group during peptide synthesis. The Fmoc group is removed under basic conditions, allowing the amino group to participate in peptide bond formation. The allyl group serves as a protecting group for the carboxyl group, which can be removed under specific conditions to allow for further reactions .
類似化合物との比較
Similar Compounds
Similar compounds to Fmoc-d-asp(oall)-oh include:
Fmoc-d-asp(otbu)-oh: Another derivative of aspartic acid with a tert-butyl ester group.
Fmoc-d-glu(oall)-oh: A derivative of glutamic acid with an allyl ester group.
Fmoc-d-lys(boc)-oh: A derivative of lysine with a tert-butoxycarbonyl group
Uniqueness
Fmoc-d-asp(oall)-oh is unique due to its specific combination of protecting groups, which provide versatility in peptide synthesis. The Fmoc group offers easy removal under mild conditions, while the allyl group provides stability during various synthetic steps .
特性
分子式 |
C22H20NO6- |
|---|---|
分子量 |
394.4 g/mol |
IUPAC名 |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-prop-2-enoxybutanoate |
InChI |
InChI=1S/C22H21NO6/c1-2-11-28-20(24)12-19(21(25)26)23-22(27)29-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h2-10,18-19H,1,11-13H2,(H,23,27)(H,25,26)/p-1/t19-/m1/s1 |
InChIキー |
FBNFRRNBFASDKS-LJQANCHMSA-M |
異性体SMILES |
C=CCOC(=O)C[C@H](C(=O)[O-])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
正規SMILES |
C=CCOC(=O)CC(C(=O)[O-])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![(2S,4R)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B12368601.png)
![sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-2,3-di(dodecanoyloxy)propyl] phosphate](/img/structure/B12368608.png)




![(11Z)-2-[4-(3-chlorophenyl)piperazin-1-yl]-4,5,6,7-tetrazatricyclo[11.4.0.03,7]heptadeca-1(17),3,5,11,13,15-hexaene](/img/structure/B12368636.png)
